1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
Overview
Description
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a nitro-functionalized organic compound. While specific information on this compound is scarce, research on similar nitro-functionalized analogues and their synthesis, chemical reactions, and properties offers a broad understanding of its characteristics. Nitrovinyl moieties, which are likely related in reactivity and properties to our compound of interest, are among the most reactive fragments in organic chemistry. They are continuously explored for new pathways in organic synthesis and possess a diversified profile of properties, highlighting their potential as valuable reagents (Sadowski & Kula, 2024).
Synthesis Analysis
The synthesis of compounds similar to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one often involves complex procedures utilizing nitro and fluoro groups to enhance reactivity and introduce specific functionalities. The methodologies for synthesizing α-(trifluoromethyl)-α-amino acids offer insights into asymmetric synthesis techniques that could be applicable to our target compound, emphasizing the role of nitro groups in facilitating synthesis reactions (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
Molecular structure analysis of nitro-functionalized compounds reveals their complex interactions and the impact of substituents like fluorine on their chemical behavior. Studies on similar compounds emphasize the significance of molecular orbital energies and hydrophobicity in determining their reactivity and stability, which could be relevant for understanding the structural characteristics of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (Debnath et al., 1991).
Chemical Reactions and Properties
Nitro-functionalized compounds engage in a variety of chemical reactions, showcasing their versatility in organic synthesis. The reactivity of such compounds can be attributed to their nitro groups, which participate in reductions, nucleophilic substitutions, and other transformations, indicating the potential chemical behavior of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (Tafesh & Weiguny, 1996).
Scientific Research Applications
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used as an intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen .
Results or Outcomes
2. Application in Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridines (TFMP), which can be synthesized from “1-(2,3-Difluoro-6-nitrophenyl)propan-2-one”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes
The outcomes of using this compound in the synthesis of TFMP derivatives include the protection of crops from pests and the development of pharmaceutical and veterinary products . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
3. Synthesis of 2-Methyl-6,7-difluoro-8-oxyquinoline
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline . Quinolines are a class of organic compounds with a wide range of applications in medicinal chemistry due to their bioactive properties.
Results or Outcomes
4. Synthesis of Trifluoromethylpyridines
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes
The outcomes of using this compound in the synthesis of trifluoromethylpyridines would be the production of active agrochemical and pharmaceutical ingredients . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
properties
IUPAC Name |
1-(2,3-difluoro-6-nitrophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-5(13)4-6-8(12(14)15)3-2-7(10)9(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSDDZTPXZWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558217 | |
Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
CAS RN |
121247-16-3 | |
Record name | 1-(2,3-Difluoro-6-nitrophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121247-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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